molecular formula C25H37ClN2O B12782168 Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride CAS No. 39367-89-0

Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride

Katalognummer: B12782168
CAS-Nummer: 39367-89-0
Molekulargewicht: 417.0 g/mol
InChI-Schlüssel: ICCGGPCHGZEKOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper(II) acetate, also known as cupric acetate, is a chemical compound with the formula Cu(CO2CH3)2. It is a blue to blue-green crystalline solid that is soluble in water and alcohol. This compound is commonly used in various biochemical applications, including DNA extraction and as a catalyst in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper(II) acetate can be synthesized by reacting copper(II) oxide or copper(II) carbonate with acetic acid. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solution to crystallize the copper(II) acetate.

Industrial Production Methods: In industrial settings, copper(II) acetate is produced by the reaction of copper metal with acetic acid in the presence of air. This process involves the oxidation of copper to copper(II) ions, which then react with acetic acid to form copper(II) acetate. The reaction conditions include maintaining a controlled temperature and ensuring adequate air supply to facilitate the oxidation process .

Analyse Chemischer Reaktionen

Types of Reactions: Copper(II) acetate undergoes various chemical reactions, including:

    Oxidation: Copper(II) acetate can be oxidized to form copper(III) compounds under specific conditions.

    Reduction: It can be reduced to copper(I) acetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Copper(II) acetate can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride.

    Substitution: Ligands like ammonia or ethylenediamine can be used to replace acetate groups.

Major Products:

Wissenschaftliche Forschungsanwendungen

Copper(II) acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which copper(II) acetate exerts its effects involves its ability to interact with biological molecules. Copper(II) ions can bind to proteins and nucleic acids, altering their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells. Copper(II) acetate’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes .

Vergleich Mit ähnlichen Verbindungen

    Copper(I) acetate: A related compound with copper in the +1 oxidation state.

    Copper(II) sulfate: Another copper(II) compound with similar applications but different chemical properties.

    Copper(II) chloride: Used in similar applications but has different solubility and reactivity.

Uniqueness: Copper(II) acetate is unique due to its specific crystal structure and solubility properties, which make it particularly useful in certain biochemical and industrial applications. Its ability to form stable complexes with various ligands also distinguishes it from other copper compounds .

Eigenschaften

CAS-Nummer

39367-89-0

Molekularformel

C25H37ClN2O

Molekulargewicht

417.0 g/mol

IUPAC-Name

N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride

InChI

InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H

InChI-Schlüssel

ICCGGPCHGZEKOO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.